molecular formula C6H4BrNO3 B084729 2-Bromo-6-nitrophenol CAS No. 13073-25-1

2-Bromo-6-nitrophenol

Cat. No. B084729
CAS RN: 13073-25-1
M. Wt: 218 g/mol
InChI Key: VEJSIOPQKQXJAT-UHFFFAOYSA-N
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Patent
US06316658B1

Procedure details

51.9 g (0.3 mol) of 2-bromophenol and 300 ml of acetic acid were fed into a 1-liter four-necked flask provided with a reflux condenser, a stirrer and a thermometer. Thereto was dropwise added 29.7 g (0.33 mol) of 70% nitric acid at a temperature of 15° C. or below, with ice-cooling. The reaction mixture was stirred at a temperature of 10° C. or below for 1 hour and poured into 600 ml of water. The mixture was subjected to extraction with 400 ml of ether. The ether layer was washed with 150 ml of water. The ether layer was subjected to distillation. The residue was transferred into a 1-liter flask provided with a stirrer and a distillation apparatus. Azeotropic distillation was conducted while water was added gradually. The amount of water required for azeotropic distillation was 2,100 ml. The distillate obtained was subjected to extraction two times using 500 ml of ether. The ether layer was dried over anhydrous sodium sulfate and subjected to distillation to remove ether. The resulting crude product was mixed with 10 ml of ethanol. The mixture was heated and then allowed to cool. The formed crystals were collected by filtration and then dried to obtain 22.3 g of 2-bromo-6-nitrophenol (yield: 34.1%, purity: 99.6%).
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
34.1%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(O)(=O)C.[N+:13]([O-])([OH:15])=[O:14]>O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:13]([O-:15])=[O:14])[C:3]=1[OH:8]

Inputs

Step One
Name
Quantity
51.9 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
29.7 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at a temperature of 10° C. or below for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser, a stirrer
CUSTOM
Type
CUSTOM
Details
at a temperature of 15° C. or below
TEMPERATURE
Type
TEMPERATURE
Details
with ice-cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was subjected to extraction with 400 ml of ether
WASH
Type
WASH
Details
The ether layer was washed with 150 ml of water
DISTILLATION
Type
DISTILLATION
Details
The ether layer was subjected to distillation
CUSTOM
Type
CUSTOM
Details
The residue was transferred into a 1-liter flask
CUSTOM
Type
CUSTOM
Details
provided with a stirrer
DISTILLATION
Type
DISTILLATION
Details
Azeotropic distillation
ADDITION
Type
ADDITION
Details
was added gradually
DISTILLATION
Type
DISTILLATION
Details
The amount of water required for azeotropic distillation
CUSTOM
Type
CUSTOM
Details
The distillate obtained
EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation
CUSTOM
Type
CUSTOM
Details
to remove ether
ADDITION
Type
ADDITION
Details
The resulting crude product was mixed with 10 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The formed crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 34.1%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.